2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-2-29-16-9-7-15(8-10-16)23-18(27)12-30-20-25-24-17(19(28)26(20)22)11-13-3-5-14(21)6-4-13/h3-10H,2,11-12,22H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQVQUBHDQDXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide, a compound with the CAS number 886962-87-4, belongs to the class of thiazole derivatives and exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 429.9 g/mol. The structure features a triazine ring that is crucial for its biological activity, with substituents that enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN5O2S |
| Molecular Weight | 429.9 g/mol |
| CAS Number | 886962-87-4 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit various bacterial strains effectively. For instance:
- Minimum Inhibitory Concentrations (MIC) : Some related compounds have demonstrated MIC values ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research on triazole derivatives has highlighted their ability to induce apoptosis in cancer cells. For example:
- Cell Line Studies : Compounds similar to this triazine derivative have been tested against A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines, showing promising results with IC50 values indicating effective cytotoxicity .
Anticonvulsant Properties
Preliminary studies suggest that the compound may possess anticonvulsant properties. The presence of specific functional groups in the triazine ring is believed to contribute to this activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure:
- Triazine Ring : Essential for interaction with biological targets.
- Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.
- Ethoxyphenyl Moiety : Potentially increases selectivity towards specific receptors.
Case Studies
A case study involving a series of thiazole derivatives demonstrated that modifications in the phenyl ring significantly impacted their anticancer efficacy. For instance, compounds with electron-donating groups exhibited heightened activity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
